N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrazine core substituted with a 4-phenylpiperazine moiety and a sulfanyl-linked acetamide group attached to a 4-ethoxyphenyl ring. Its molecular formula is C₂₄H₂₆N₆O₂S (molecular weight: 462.6 g/mol). The structure combines pharmacophoric elements:
- Pyrazine ring: Enhances hydrogen bonding and π-π stacking interactions.
- 4-Phenylpiperazine: Common in CNS-targeting agents (e.g., antipsychotics, anticonvulsants) due to its affinity for neurotransmitter receptors .
- Sulfanyl acetamide linkage: Improves metabolic stability and modulates electronic properties compared to ether or amine linkages .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-2-31-21-10-8-19(9-11-21)27-22(30)18-32-24-23(25-12-13-26-24)29-16-14-28(15-17-29)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKNDULRAZLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents such as carbodiimides to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interaction of benzothiophene derivatives with biological systems, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Key Observations :
- Substitution on the phenyl ring (e.g., ethoxy in the target vs. chloro in Compound 12) influences lipophilicity and target selectivity.
Sulfanyl Acetamide Derivatives with Heterocyclic Cores
Key Observations :
Compounds with Related Sulfanyl Linkages and Bioactivity
Key Observations :
- The target compound’s pyrazine-piperazine scaffold diverges from triazole-based Orco agonists, suggesting distinct target specificity (e.g., CNS vs. olfactory receptors) .
- Larger molecular weight compounds (e.g., 511.6 g/mol in ) may face challenges in bioavailability compared to the target compound (462.6 g/mol).
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a phenylpiperazine moiety, which is often associated with various pharmacological effects. Its molecular formula is , and it exhibits a molecular weight of 447.539 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The phenylpiperazine structure suggests affinity for 5-HT (serotonin) receptors, which is crucial for understanding its potential antidepressant and anxiolytic effects.
Anticonvulsant Activity
A study focused on derivatives of this compound demonstrated significant anticonvulsant properties. The evaluation utilized standard models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures in rodents. Results indicated that certain derivatives exhibited protective effects against seizures, with variations in efficacy based on structural modifications.
| Compound | MES Test Efficacy | PTZ Test Efficacy | Notes |
|---|---|---|---|
| Compound A | Effective at 100 mg/kg | Moderate protection | High lipophilicity |
| Compound B | No activity | Low protection | Lower binding affinity |
| Compound C | Effective at 300 mg/kg | Effective at 100 mg/kg | Delayed onset |
Neuropharmacological Effects
In addition to anticonvulsant activity, the compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Studies have shown that similar compounds can modulate serotonin levels, leading to anxiolytic and antidepressant effects. The structure's ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Studies
- Anticonvulsant Screening : In a study published in Pharmacology Biochemistry and Behavior, derivatives were synthesized and tested for their anticonvulsant properties. The most effective compound demonstrated significant activity in both MES and PTZ models, indicating its potential as an antiepileptic drug .
- Neurotransmitter Interaction : Another study explored the binding affinity of these compounds to various serotonin receptors. Results showed that certain modifications to the piperazine ring enhanced binding affinity, suggesting a pathway for developing more effective antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
